molecular formula C10H10BrClN2O2 B1356258 Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide CAS No. 1177351-45-9

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide

Cat. No.: B1356258
CAS No.: 1177351-45-9
M. Wt: 305.55 g/mol
InChI Key: SAFZYURXJDFHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]Pyridine Scaffold: Structure and Significance

The imidazo[1,2-a]pyridine scaffold is a bicyclic heterocyclic system comprising a five-membered imidazole ring fused to a six-membered pyridine ring. This structure features three nitrogen atoms at positions 1, 3, and 8 (Figure 1). The scaffold’s planar aromaticity and electron-rich nature enable diverse non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a versatile pharmacophore.

Significance in Medicinal Chemistry :

  • Drug Prejudice Scaffold : Recognized for its broad therapeutic potential, imidazo[1,2-a]pyridine derivatives exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities.
  • Commercial Drugs : Marketed drugs like zolpidem (sedative), alpidem (anxiolytic), and zolimidine (antiulcer) highlight its clinical relevance.
Property Imidazo[1,2-a]Pyridine Core
Aromatic System Bicyclic 5-6 fused rings
Key Substituent Sites Positions 2, 3, 6, 7, 8
Electron Density Electron-rich at N1 and N3

Historical Development of Imidazo[1,2-a]Pyridine Chemistry

The chemistry of imidazo[1,2-a]pyridines traces back to 1925, when Tschitschibabin first synthesized these compounds via condensation of 2-aminopyridine with bromoacetaldehyde under high-temperature conditions. Early methods suffered from low yields (~30%), but modifications using bases like sodium bicarbonate improved efficiency.

Key Milestones :

  • 1950s–1980s : Development of multicomponent reactions (MCRs) and tandem cyclization strategies enabled access to diverse derivatives.
  • 2000s–Present : Metal-free syntheses, green chemistry approaches, and C–H functionalization techniques have expanded synthetic accessibility.

Positioning of Ethyl 6-Chloroimidazo[1,2-A]Pyridine-2-Carboxylate Hydrobromide in Chemical Research

This compound (CAS: 1177351-45-9) is a halogenated derivative with a molecular formula of C₁₀H₁₀BrClN₂O₂ and a molecular weight of 305.55 g/mol . Its structure includes:

  • Chlorine at position 6 (enhances lipophilicity and target binding).
  • Ethyl ester at position 2 (facilitates prodrug conversion).
  • Hydrobromide salt (improves crystallinity and solubility).

Research Applications :

  • Intermediate in Drug Synthesis : Used in preparing cyclin-dependent kinase (CDK) inhibitors and antiviral agents.
  • Fluorescent Probes : The imidazo[1,2-a]pyridine core’s fluorescence properties enable pH monitoring in biological systems.
Compound Molecular Formula Key Features
This compound C₁₀H₁₀BrClN₂O₂ Bromide salt enhances stability
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₈BrClN₂O₂ Dual halogenation for reactivity

Imidazo[1,2-a]Pyridine as a Privileged Structure in Chemistry

A "privileged structure" refers to a molecular framework capable of interacting with multiple biological targets. The imidazo[1,2-a]pyridine scaffold exemplifies this due to:

  • Structural Versatility : Tolerance for diverse substituents (e.g., halogens, esters, amines) at positions 2, 3, 6, and 8.
  • Target Diversity : Binds to GABAA receptors (zolpidem), phosphodiesterase-3 (olprinone), and bacterial enzymes.

Case Studies :

  • Anticancer Agents : 6-Chloro derivatives inhibit cancer cell proliferation via apoptosis induction.
  • Antimicrobials : Halogenated analogs show MIC values of 32 µg/mL against Staphylococcus aureus.
Drug Name Target Application
Zolpidem GABAA receptor Insomnia treatment
Zolimidine H+/K+ ATPase Antiulcer therapy
Olprinone Phosphodiesterase-3 Heart failure management

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFZYURXJDFHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide typically involves the reaction of 6-chloroimidazo[1,2-A]pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate . The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes saponification to yield the carboxylic acid derivative.

  • Reaction Conditions: Sodium hydroxide (1N), ethanol, water (pH 4–6) .

  • Product: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid .

Substitution at Chlorine Position

The chlorine substituent can undergo nucleophilic aromatic substitution with reagents like amines or alkyl halides.

  • Reagents: Amines (e.g., NH3), alkyl halides (e.g., CH3I).

  • Conditions: Polar aprotic solvents (e.g., DMF), elevated temperatures.

Oxidation/Reduction

The compound participates in oxidation (e.g., to carboxylic acids) and reduction (e.g., to amines) under specific conditions.

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with catalysts.

Biological Relevance

Derivatives of this compound exhibit:

  • Antimicrobial Activity: Against multidrug-resistant tuberculosis (MDR-TB) and Mycobacterium tuberculosis strains.

  • Enzyme Inhibition: Moderate inhibition of Bruton’s tyrosine kinase (BTK), suggesting potential in treating B-cell malignancies.

Reaction Mechanism Insights

The imidazo[1,2-a]pyridine scaffold’s electron-withdrawing groups (chlorine, carboxylic acid) enhance reactivity in substitution and condensation reactions. Structural modifications (e.g., bromine substitution) further optimize biological activity.

Analytical Data

PropertyValue
Molecular FormulaC10H8BrClN2O2
Molecular Weight303.54 g/mol
Melting Point139–141°C
SolubilitySoluble in polar solvents (e.g., ethanol, DMF)

Scientific Research Applications

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide exhibits notable biological activities that make it a candidate for various applications:

  • Antimicrobial Properties : Research indicates that compounds within the imidazo[1,2-a]pyridine family possess antimicrobial activities. This compound has been studied for its effectiveness against specific bacterial strains, suggesting potential use in pharmaceutical formulations aimed at treating infections .
  • Anti-Cancer Activity : Some studies have explored the anti-cancer potential of imidazo[1,2-a]pyridine derivatives. This compound has shown promise in inhibiting the growth of cancer cells in vitro, making it a subject of interest for further investigations into cancer therapeutics .
  • Fluorescent Probes : The compound has been utilized as a fluorescent probe for monitoring pH changes in biological systems. This application is particularly valuable in biochemical assays and cellular imaging .

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for various synthetic pathways, leading to the development of new compounds with tailored properties.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing significant antibacterial activity comparable to traditional antibiotics .

Case Study 2: Cancer Cell Line Inhibition

In vitro experiments using human cancer cell lines showed that this compound inhibited cell proliferation effectively. The compound induced apoptosis in cancer cells through the activation of specific signaling pathways, suggesting its potential as an anti-cancer agent .

Summary of Applications

Application Area Description
AntimicrobialEffective against various bacterial strains; potential for pharmaceutical use.
Anti-CancerInhibits growth of cancer cells; further research needed for therapeutic use.
Fluorescent ProbesUsed for monitoring pH changes in biological assays; valuable in cellular imaging.
Synthetic IntermediatesServes as a building block for synthesizing complex organic compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Imidazo[1,2-a]Pyridine Derivatives

Table 1: Key Properties of Ethyl Imidazo[1,2-a]Pyridine-2-Carboxylate Derivatives
Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide Cl, HBr 861208-16-4 C₁₀H₈BrClN₂O₂ 303.54 Pharmaceutical intermediate; enhanced crystallinity
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (free base) Cl 67625-38-1 C₁₀H₉ClN₂O₂ 224.64 Precursor to hydrobromide salt
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br 67625-37-0 C₁₀H₉BrN₂O₂ 269.09 Used in computational studies of electronic properties
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate F 367500-93-4 C₁₀H₉FN₂O₂ 208.19 Potential antiviral applications
Ethyl imidazo[1,2-a]pyridine-2-carboxylate (unsubstituted) H 38922-77-9 C₁₀H₁₀N₂O₂ 190.20 Baseline for halogen substitution effects

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents increase molecular weight and polarizability compared to fluorine or hydrogen, influencing solubility and reactivity. Brominated derivatives (e.g., 6-bromo) exhibit distinct electronic excitation properties in solvents, as shown in computational studies .
  • Hydrobromide Salt : The hydrobromide form of the 6-chloro derivative has a higher molecular weight (303.54 vs. 224.64 g/mol) due to the addition of HBr, improving crystallographic utility and stability .

Ring-Modified Analogues

Table 2: Comparison with Pyridazine and Other Heterocyclic Derivatives
Compound Name Core Structure CAS Number Molecular Weight (g/mol) Similarity Score* Notes
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Pyridazine 64067-99-8 225.63 0.88 Lower aromaticity; altered reactivity
3-Bromo-6-chloroimidazo[1,2-a]pyridine Pyridine 886371-28-4 231.47 0.76 Lacks ester group; simpler synthesis
6-Chloroimidazo[1,2-a]pyridine Pyridine 6188-25-6 168.61 0.80 Base structure without carboxylate

Key Observations :

  • Pyridazine vs. Pyridine : Replacement of pyridine with pyridazine (e.g., 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) reduces structural similarity (score: 0.88) and alters electronic properties due to differences in aromaticity .
  • Functional Group Importance : The absence of the carboxylate ester (e.g., 6-chloroimidazo[1,2-a]pyridine) significantly lowers molecular weight and limits pharmaceutical applicability .

Multi-Substituted Derivatives

  • Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260763-32-3): Incorporates both bromine and fluorine substituents, resulting in a molecular weight of 287.09 g/mol . The dual halogenation may enhance binding affinity in kinase inhibitors but complicates synthesis .

Biological Activity

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 67625-38-1
  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 220.64 g/mol
  • Melting Point : 112-114 °C
  • Purity : ≥98% .

This compound exhibits various biological activities that can be attributed to its structural features. The imidazo-pyridine moiety is known for its interactions with various biological targets, including enzymes and receptors.

  • Antimicrobial Activity :
    • Studies have shown that imidazo-pyridine derivatives possess antimicrobial properties. Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate has been evaluated against a range of bacterial strains, demonstrating significant inhibitory effects .
  • Anticancer Properties :
    • Research indicates that this compound may inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, its solubility and stability suggest favorable absorption characteristics when administered orally.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various imidazo-pyridine derivatives, ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate resulted in a significant reduction in cell viability in human breast cancer cell lines (MCF-7), with IC50 values observed at concentrations as low as 10 µM. The study also highlighted the compound's ability to induce apoptosis through caspase activation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
AnticancerIC50 = 10 µM in MCF-7 cells
Anti-inflammatoryModulation of cytokine production

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl bromopyruvate with 2-aminopyridine derivatives under reflux in ethanol. Key intermediates, such as imidazo[1,2-a]pyridine-2-carbohydrazide, are generated by reacting the initial ester with hydrazine hydrate. Characterization involves 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm structural integrity. For example, intermediates like [4-(prop-2-yn-1-yloxy)benzaldehyde] are validated via 1H^1H-NMR peaks at δ 8.22–8.10 ppm (aromatic protons) and IR spectroscopy for carbonyl stretches .

Q. What spectroscopic methods are employed to confirm the structure of synthesized this compound?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR (1H^1H, 13C^{13}C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, 1H^1H-NMR reveals characteristic signals for the ethyl ester group (δ 1.42–1.55 ppm, triplet) and aromatic protons (δ 7.09–7.72 ppm). Crystallographic data (e.g., CCDC entries) provide bond lengths and angles, confirming the imidazopyridine core and halogen positioning .

Q. How are hydrazide derivatives of this compound synthesized, and what is their biological relevance?

  • Methodological Answer : Hydrazide derivatives are synthesized by reacting the ester with hydrazine hydrate under reflux, yielding intermediates like imidazo[1,2-a]pyridine-2-carbohydrazide. These derivatives are precursors for Schiff base formation, which are tested for antiproliferative activity against cancer cells (e.g., lung and pancreatic lines). Biological assays (e.g., MTT) reveal IC50_{50} values, with SAR studies highlighting the role of electron-withdrawing substituents .

Advanced Research Questions

Q. How does the choice of base influence the regioselectivity of metalation in 6-chloroimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Regioselectivity in metalation (C2 vs. C8 positions) is controlled by bases like TMPMgCl·LiCl or TMP2_2Zn·2MgCl2_2·2LiCl. Coordination of LiCl to the N1 position stabilizes chelating interactions, directing metalation to specific sites. Computational DFT studies (e.g., NBO analysis) rationalize these effects by evaluating charge distribution and transition-state stabilization .

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and nonlinear optical (NLO) properties. Solvent effects (e.g., polarizable continuum models) predict electronic excitation energies. For example, TD-DFT studies in DMSO show λmax_{\text{max}} at 320 nm, correlating with experimental UV-Vis data .

Q. How do coordination effects of additives like LiCl direct functionalization at specific positions?

  • Methodological Answer : Additives like LiCl act as coordinating agents, stabilizing intermediates via chelation. In the metalation of 6-chloroimidazo[1,2-a]pyrazine, LiCl binds to the N1 atom, lowering the activation energy for C2 functionalization. X-ray crystallography of intermediates (e.g., zinc complex 15) confirms the chelate geometry, while kinetic studies compare reaction rates with/without additives .

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?

  • Methodological Answer : Discrepancies arise in bond-length predictions (DFT vs. XRD). To resolve this, hybrid functional calculations (e.g., B3LYP-D3) with Grimme dispersion corrections improve accuracy. For example, computed C-Cl bond lengths (1.72 Å) vs. experimental (1.70 Å) are reconciled by incorporating solvent effects and thermal motion parameters from crystallography .

Q. How is the synthetic route optimized for high yield, particularly in scaling reactions?

  • Methodological Answer : Optimization involves screening solvents (DMF vs. THF), catalysts (CuSO4_4·5H2_2O for click chemistry), and temperature. For instance, substituting ethanol with DMF increases the yield of ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate from 70% to 90%. DOE (Design of Experiments) models identify critical factors like reaction time and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.